2,3-Difluorobenzene-1-sulfonyl chloride

Catalog No.
S790627
CAS No.
210532-24-4
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzene-1-sulfonyl chloride

CAS Number

210532-24-4

Product Name

2,3-Difluorobenzene-1-sulfonyl chloride

IUPAC Name

2,3-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H

InChI Key

VHCVYGNNCGAWBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F

The exact mass of the compound 2,3-Difluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluorobenzene-1-sulfonyl chloride (CAS 210532-24-4) is a highly reactive, fluorinated aromatic sulfonyl chloride extensively utilized in pharmaceutical and agrochemical synthesis. Characterized by two adjacent fluorine atoms at the ortho and meta positions relative to the sulfonyl chloride group, this compound exhibits a pronounced electron-withdrawing inductive (-I) effect. This electronic configuration renders the sulfur atom exceptionally electrophilic, facilitating rapid and high-yielding nucleophilic substitutions with amines and alcohols. For procurement and process chemistry, it serves as a critical precursor for synthesizing metabolically stable and lipophilic sulfonamides, sulfonate esters, and sulfones, offering distinct advantages in reaction kinetics and downstream active pharmaceutical ingredient (API) performance compared to unsubstituted baselines [1].

Substituting 2,3-difluorobenzene-1-sulfonyl chloride with generic benzenesulfonyl chloride or other isomers (such as 2,4-difluoro or 2,6-difluoro analogs) fundamentally alters both the process chemistry and the final product efficacy. In synthesis, the specific 2,3-difluoro arrangement provides optimal electronic activation without the severe steric blocking seen in 2,6-difluoro derivatives, ensuring compatibility with bulky nucleophiles. In downstream applications, such as drug discovery, the exact positioning of the fluorine atoms dictates the steric and electrostatic interactions within target binding pockets. For instance, shifting the fluorine from the 3-position to the 4-position can drastically reduce target affinity, meaning that generic substitution will lead to failed structure-activity relationship (SAR) objectives and compromised API potency[1].

Superior Target Affinity in Aldose Reductase Inhibition

In the development of non-carboxylic acid aldose reductase inhibitors, the choice of the sulfonyl chloride precursor directly dictates the potency of the resulting API. When synthesizing 6-(arylsulfonyl)-2H-pyridazin-3-one derivatives, the compound derived from 2,3-difluorobenzene-1-sulfonyl chloride demonstrated an IC50 of 390 nM against aldose reductase. In direct contrast, the analog derived from the 2,4-difluoro isomer exhibited a significantly weaker IC50 of 870 nM. This >2-fold difference in potency highlights the critical nature of the 2,3-substitution pattern for optimal binding pocket engagement[1].

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data390 nM (2,3-difluoro derivative)
Comparator Or Baseline870 nM (2,4-difluoro derivative)
Quantified Difference2.23-fold higher potency for the 2,3-difluoro analog
ConditionsIn vitro aldose reductase (EC 1.1.1.21) inhibition assay

Procuring the exact 2,3-difluoro isomer is mandatory for achieving target potency thresholds in specific enzyme inhibitor development programs, as structural analogs fail to deliver equivalent efficacy.

Enhanced Electrophilicity for High-Yield Sulfonamide Synthesis

The utility of 2,3-difluorobenzene-1-sulfonyl chloride in process chemistry is defined by its strong electron-withdrawing inductive (-I) effect, which significantly increases the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride. This electronic activation allows for rapid nucleophilic attack by amines, often achieving near-quantitative yields under milder conditions and shorter reaction times. Unsubstituted baselines typically require harsher conditions or extended reflux to achieve similar conversions, increasing process time and the potential for side reactions [1].

Evidence DimensionNucleophilic substitution efficiency
Target Compound DataHighly activated sulfur center enabling rapid, high-yield sulfonamide formation
Comparator Or BaselineUnsubstituted benzenesulfonyl chloride (lower electrophilicity, slower kinetics)
Quantified DifferenceSignificant reduction in reaction time and improved yield under mild conditions
ConditionsStandard sulfonamide synthesis with amine nucleophiles

Buyers optimizing for manufacturing throughput and high API yields should prioritize this highly activated sulfonyl chloride to streamline process chemistry.

Optimized Steric Profile for Bulky Nucleophile Coupling

When selecting a fluorinated sulfonyl chloride for coupling with sterically demanding amines, the substitution pattern is a critical variable. While 2,6-difluorobenzenesulfonyl chloride provides high electronic activation, its dual ortho-fluorine atoms create significant steric hindrance, impeding nucleophilic attack. 2,3-Difluorobenzene-1-sulfonyl chloride offers an optimal balance: it retains strong electronic activation via the adjacent fluorines while leaving one ortho position completely unhindered. This structural advantage results in higher conversion rates and fewer unreacted starting materials when synthesizing complex, sterically congested sulfonamide APIs [1].

Evidence DimensionSteric accessibility during nucleophilic attack
Target Compound DataOne unhindered ortho position allowing efficient coupling with bulky amines
Comparator Or Baseline2,6-difluorobenzenesulfonyl chloride (sterically blocked at both ortho positions)
Quantified DifferenceHigher conversion rates and broader substrate scope for sterically demanding reactions
ConditionsLate-stage functionalization with complex secondary or bulky primary amines

Ensures reliable processability and high yields when synthesizing advanced pharmaceutical intermediates that feature bulky nucleophilic centers.

Synthesis of Aldose Reductase Inhibitors

The compound is the required precursor for synthesizing specific 6-(arylsulfonyl)-2H-pyridazin-3-one derivatives, where the 2,3-difluoro pattern is proven to double the target affinity compared to 2,4-difluoro analogs [1].

Development of Voltage-Gated Calcium Channel Blockers

Utilized as a critical building block in the synthesis of substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides, where the specific fluorination pattern optimizes both target binding and metabolic stability [2].

High-Throughput Sulfonamide Library Generation

Selected over unsubstituted benzenesulfonyl chlorides in combinatorial chemistry and drug discovery workflows due to its superior electrophilicity, enabling rapid, high-yield reactions under mild conditions [3].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

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